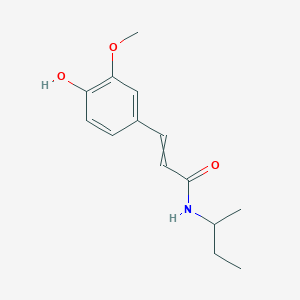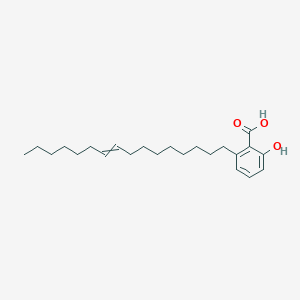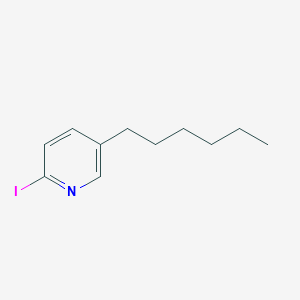![molecular formula C8H18N2O3 B14240672 2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) CAS No. 597523-11-0](/img/structure/B14240672.png)
2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) is a chemical compound with the molecular formula C10H22N2O3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two ethan-1-ol groups attached to the nitrogen atoms of the morpholine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of morpholine with ethylene oxide. The reaction proceeds under controlled conditions, usually in the presence of a catalyst such as potassium hydroxide. The reaction can be represented as follows:
[ \text{Morpholine} + 2 \text{Ethylene Oxide} \rightarrow 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) ]
The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) involves large-scale reactors where morpholine and ethylene oxide are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the product. The final product is then purified through distillation or crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-Morpholinyl)ethoxy]ethanol
- 2-{2-[2-(Morpholin-4-yl)ethoxy]ethoxy}ethan-1-ol
Uniqueness
2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its dual hydroxyl groups and morpholine ring make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
597523-11-0 |
|---|---|
Formule moléculaire |
C8H18N2O3 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(morpholin-4-yl)amino]ethanol |
InChI |
InChI=1S/C8H18N2O3/c11-5-1-9(2-6-12)10-3-7-13-8-4-10/h11-12H,1-8H2 |
Clé InChI |
SWNRNMYMGNIWMR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)

![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)
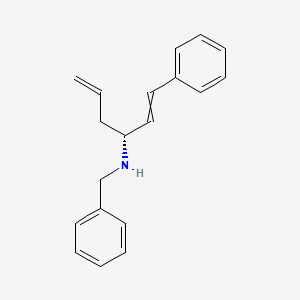
![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)
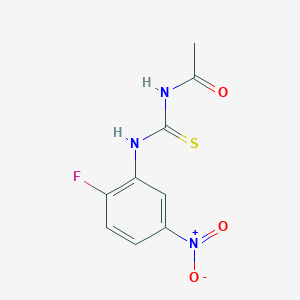


![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
